REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.[Li]CCCC.[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)#N.C([O:25]CC)C>>[Br:9][C:4]1[CH:3]=[C:2]([C:15]([C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)=[O:25])[CH:7]=[C:6]([Br:8])[CH:5]=1
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Name
|
|
Quantity
|
31.4 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)Br)Br
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Name
|
|
Quantity
|
62 mL
|
Type
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reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
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C(#N)C=1C=NC=CC1
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-72 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for 30 min at −75° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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dried three-neck flask in 1000 mL diethylether
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Type
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CUSTOM
|
Details
|
did not rise above −70° C
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Type
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CUSTOM
|
Details
|
did not rise above −71° C
|
Type
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STIRRING
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Details
|
The mixture was stirred at −75° C. for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
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Details
|
warmed to −25° C
|
Type
|
ADDITION
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Details
|
2 N HCl (250 mL) was added
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Type
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STIRRING
|
Details
|
the mixture was stirred for 20 min at room temperature
|
Duration
|
20 min
|
Type
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ADDITION
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Details
|
by addition of 1 N NaOH
|
Type
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EXTRACTION
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Details
|
The product was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography (700 g silica agel, CH2Cl2
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)Br)C(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |